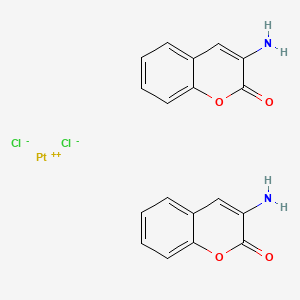
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) involves the reaction of potassium tetrachloroplatinate(II) with 2-oxo-2H-1-benzopyran-3-ylammine in an aqueous medium . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) undergoes various chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include halides, amines, and phosphines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of new platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
. Its unique structure allows it to interact with DNA and other biomolecules, leading to potential therapeutic effects. Additionally, this compound has been explored for its use in materials science, where it can be incorporated into various materials to enhance their properties .
Wirkmechanismus
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) involves its interaction with DNA, leading to the formation of DNA adducts that can interfere with DNA replication and transcription . This interaction can trigger cell death pathways, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin . While cisplatin is widely used as an anticancer agent, it has significant side effects and resistance issues. cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) offers a unique structure that may overcome some of these limitations . Other similar compounds include cis(benzonitrile)dichloroplatinum(II) and various cisplatin analogues .
Eigenschaften
CAS-Nummer |
76294-97-8 |
|---|---|
Molekularformel |
C18H14Cl2N2O4Pt |
Molekulargewicht |
588.3 g/mol |
IUPAC-Name |
3-aminochromen-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/2C9H7NO2.2ClH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
LXYVGIXUSQJVPS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


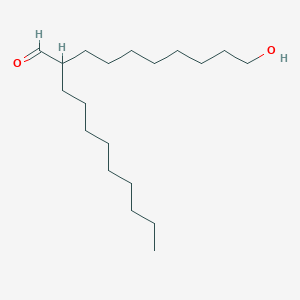
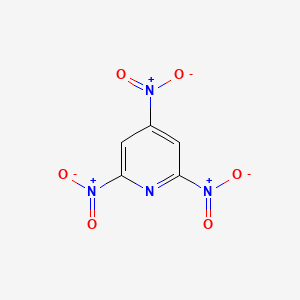
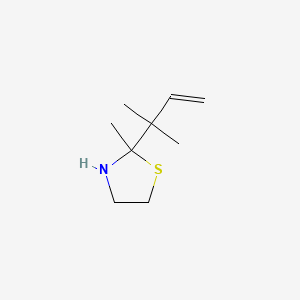
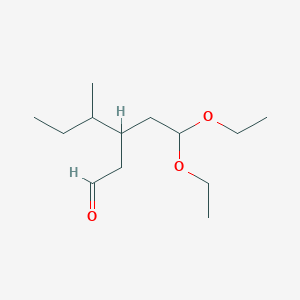
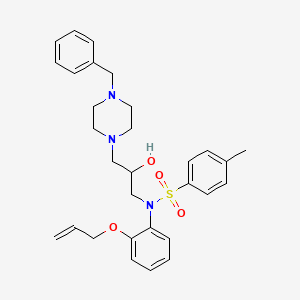
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
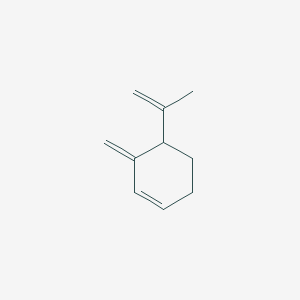
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
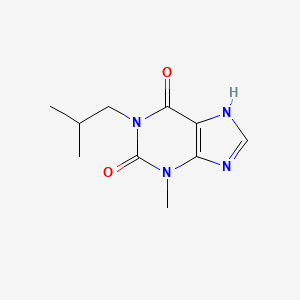
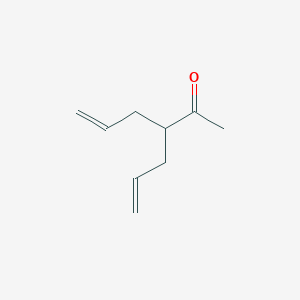
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
